Cas no 797762-23-3 (2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
797762-23-3 structure
상품 이름:2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS 번호:797762-23-3
MF:C14H21BO3
메가와트:248.125744581223
MDL:MFCD10698524
CID:68854
PubChem ID:11413960

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 화학적 및 물리적 성질

이름 및 식별자

    • 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[(3-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Methoxybenzylboronic acid pinacol ester
    • (3-Methoxybenzyl)boronic Acid Pinacol Ester
    • AK113068
    • PEWMYAHTUICUAM-UHFFFAOYSA-N
    • 2461AC
    • 3-Methoxybenzylboronicacidpinacolester
    • AB62298
    • FCH2834935
    • AM85096
    • SY108306
    • OR350269
    • ST2416077
    • AX8061810
    • A9931
    • 797762-23-3
    • MFCD10698524
    • SCHEMBL15649153
    • AKOS016010010
    • 2-(3-Methoxybenzyl)-4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolane
    • (3-Methoxybenzyl)boronicAcidPinacolEster
    • EN300-7204231
    • DTXSID70465147
    • CS-0029506
    • DS-6086
    • 1,3,2-Dioxaborolane, 2-[(3-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-
    • FT-0752302
    • Y10137
    • 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 3-methoxybenzylboronate;2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • MDL: MFCD10698524
    • 인치: 1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-7-6-8-12(9-11)16-5/h6-9H,10H2,1-5H3
    • InChIKey: PEWMYAHTUICUAM-UHFFFAOYSA-N
    • 미소: O(C)C1C=C(CB2OC(C)(C)C(C)(C)O2)C=CC=1

계산된 속성

  • 정밀분자량: 248.15800
  • 동위원소 질량: 248.1583747g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 275
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 27.7

실험적 성질

  • 색과 성상: No data available
  • 밀도: 1.01
  • 융해점: No data available
  • 비등점: 311ºC
  • 플래시 포인트: 142ºC
  • PSA: 27.69000
  • LogP: 3.13550

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 보안 정보

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
Y0985136-5g
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
797762-23-3 95%
5g
$700 2024-08-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M77150-100mg
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
797762-23-3
100mg
¥426.0 2021-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067196-100mg
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
797762-23-3 97%
100mg
¥366.00 2024-07-28
Chemenu
CM128914-1g
2-(3-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
797762-23-3 95%
1g
$*** 2023-05-29
TRC
M292873-50mg
3-Methoxybenzylboronic acid pinacol ester
797762-23-3
50mg
$391.00 2023-05-18
Alichem
A019064435-1g
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
797762-23-3 95%
1g
$380.32 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WF298-200mg
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
797762-23-3 97+%
200mg
591.0CNY 2021-08-04
eNovation Chemicals LLC
D686425-1g
(3-Methoxybenzyl)boronic Acid Pinacol Ester
797762-23-3 97%
1g
$145 2024-07-20
eNovation Chemicals LLC
D686425-5g
(3-Methoxybenzyl)boronic Acid Pinacol Ester
797762-23-3 97%
5g
$720 2024-07-20
Apollo Scientific
OR350269-250mg
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
797762-23-3 95%
250mg
£92.00 2025-02-19

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
참조
Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation
Pein, Wesley L. ; et al, Organic Letters, 2021, 23(12), 4588-4592

Synthetic Routes 2

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
참조
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

Synthetic Routes 3

반응 조건
1.1 Reagents: Methanol ,  Sodium methoxide Solvents: Toluene ;  3 - 12 h, 90 °C
참조
Transition-Metal-Free Synthesis of Pinacol Alkylboronates from Tosylhydrazones
Li, Huan; et al, Angewandte Chemie, 2012, 51(12), 2943-2946

Synthetic Routes 4

반응 조건
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
참조
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Synthetic Routes 5

반응 조건
1.1 Solvents: Tetrahydrofuran ,  Heptane ;  0 °C
2.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
참조
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Synthetic Routes 6

반응 조건
1.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
참조
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; et al, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

Synthetic Routes 7

반응 조건
1.1 Reagents: Lithium bis(trifluoromethanesulfonyl)imide Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Water ;  rt
참조
Electrosynthesis of benzylboronic acids and esters
Pintaric, C.; et al, Tetrahedron Letters, 2004, 45(43), 8031-8033

Synthetic Routes 8

반응 조건
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  2 h, < -80 °C; 1 h, -80 °C; -80 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
2.1 Reagents: Water ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ;  rt → 60 °C; 24 h, 60 °C
참조
Pd-Catalyzed Homologation of Arylboronic Acids as a Platform for the Diversity-Oriented Synthesis of Benzylic C-X Bonds
Bastick, Kane A. C.; et al, Synlett, 2023, 34(18), 2097-2102

Synthetic Routes 9

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
참조
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

Synthetic Routes 10

반응 조건
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
1.2 3 - 6 h, rt
참조
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

Synthetic Routes 11

반응 조건
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  rt
2.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
참조
Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation
Pein, Wesley L. ; et al, Organic Letters, 2021, 23(12), 4588-4592

Synthetic Routes 12

반응 조건
1.1 Solvents: Dimethylformamide ;  24 h, 40 °C
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
2.2 3 - 6 h, rt
참조
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

Synthetic Routes 13

반응 조건
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 min, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 min, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
참조
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

Synthetic Routes 14

반응 조건
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
참조
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

Synthetic Routes 15

반응 조건
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  16 h, 80 °C
2.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
참조
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; et al, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

Synthetic Routes 16

반응 조건
1.1 Reagents: Methanol ,  Sodium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Hexane ;  5 h, 100 °C
1.2 Reagents: Ethyl acetate
참조
Cu-catalyzed deoxygenative gem-hydroborylation of aromatic aldehydes and ketones to access benzylboronic esters
Wang, Lu; et al, Chinese Journal of Catalysis, 2018, 39(11), 1725-1729

Synthetic Routes 17

반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Heptane
1.2 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
참조
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Synthetic Routes 18

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
2.2 3 - 6 h, rt
참조
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

Synthetic Routes 19

반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  3 h, 25 °C
참조
Chemoselective Suzuki Coupling of Diborylmethane for Facile Synthesis of Benzylboronates
Endo, Kohei; et al, Organic Letters, 2011, 13(13), 3368-3371

Synthetic Routes 20

반응 조건
1.1 Reagents: Water ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ;  rt → 60 °C; 24 h, 60 °C
참조
Pd-Catalyzed Homologation of Arylboronic Acids as a Platform for the Diversity-Oriented Synthesis of Benzylic C-X Bonds
Bastick, Kane A. C.; et al, Synlett, 2023, 34(18), 2097-2102

Synthetic Routes 21

반응 조건
1.1 Solvents: Hexane ,  1,4-Dioxane ;  4 h, 50 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Hexane ,  Water ;  4 h, 50 °C
참조
One-carbon homologation of arylboronic acids: a convenient approach to the synthesis of pinacol benzylboronates
Wu, Chaoqiang; et al, Organic Chemistry Frontiers, 2016, 3(7), 817-822

Synthetic Routes 22

반응 조건
1.1 Catalysts: Copper(2+), tetrakis(acetonitrile)-, tetrafluoroborate(1-) (1:2) ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: tert-Butyl methyl ether ;  5 min, rt
1.2 Reagents: Titanium isopropoxide Solvents: tert-Butyl methyl ether ;  30 h, 100 °C
참조
Synthesis of Benzyl-, Allyl-, and Allenyl-boronates via Copper-Catalyzed Borylation of Alcohols
Mao, Lujia; et al, Organic Letters, 2017, 19(5), 1204-1207

Synthetic Routes 23

반응 조건
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
참조
Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation
Pein, Wesley L.; et al, ChemRxiv, 2021, 1, 1-6

Synthetic Routes 24

반응 조건
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  rt
2.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
참조
Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation
Pein, Wesley L.; et al, ChemRxiv, 2021, 1, 1-6

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:797762-23-3)2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A9931
순결:99%
재다:5g
가격 ($):591.0